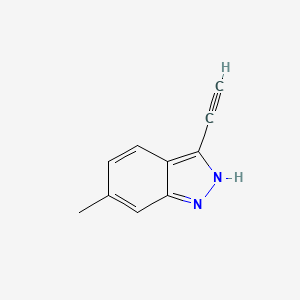
3-ethynyl-6-methyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-6-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of an ethynyl group at the 3-position and a methyl group at the 6-position makes this compound unique and potentially valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-6-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole core . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as Cu-mediated cyclization and Ag-catalyzed nitration-annulation are often employed due to their efficiency and minimal byproduct formation .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-6-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl derivatives.
Reduction: Reduction of the indazole ring can lead to the formation of dihydroindazole derivatives.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of this compound-3-carbaldehyde.
Reduction: Formation of 3-ethynyl-6-methyl-2,3-dihydroindazole.
Substitution: Formation of 3-bromo-6-methyl-2H-indazole or 3-alkyl-6-methyl-2H-indazole.
Aplicaciones Científicas De Investigación
3-Ethynyl-6-methyl-2H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-ethynyl-6-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions, while the indazole core can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3-Ethynyl-2H-indazole: Lacks the methyl group at the 6-position, which may affect its biological activity.
6-Methyl-2H-indazole: Lacks the ethynyl group at the 3-position, which may influence its reactivity and interactions.
3-Bromo-6-methyl-2H-indazole: Substitution of the ethynyl group with a bromine atom, leading to different chemical properties.
Uniqueness: 3-Ethynyl-6-methyl-2H-indazole is unique due to the presence of both the ethynyl and methyl groups, which can enhance its reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H8N2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-ethynyl-6-methyl-2H-indazole |
InChI |
InChI=1S/C10H8N2/c1-3-9-8-5-4-7(2)6-10(8)12-11-9/h1,4-6H,2H3,(H,11,12) |
Clave InChI |
UBNAORJFXBOSFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NNC(=C2C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















